![molecular formula C16H14N4O B2398001 N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea CAS No. 68008-13-9](/img/structure/B2398001.png)

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

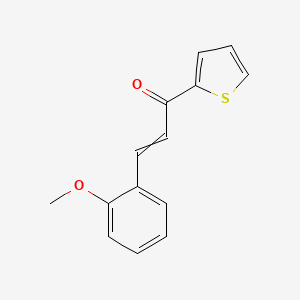

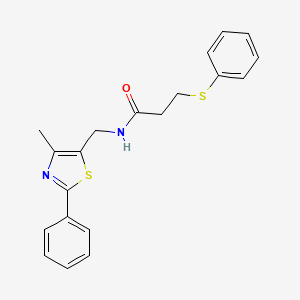

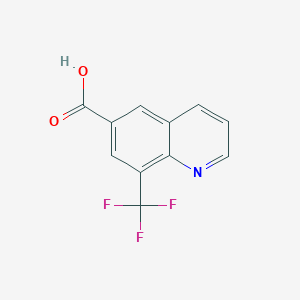

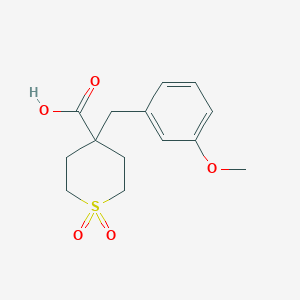

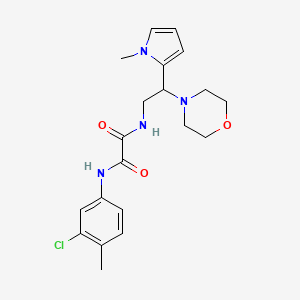

“N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . The derivatives of 1, 3-diazole show different biological activities .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

The variations in the thermodynamic functional parameters (i.e., heat capacity, entropy, and enthalpy) were examined from 100 to 700 K using the computed wavenumbers of the title molecule .

Wissenschaftliche Forschungsanwendungen

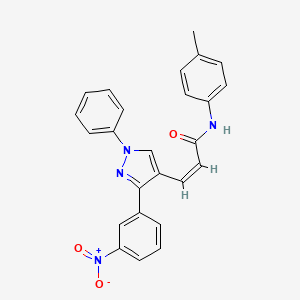

Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides

Phenylurea herbicides, due to their widespread use in agriculture, pose environmental concerns. The biodegradation of these compounds is crucial for mitigating their persistence in soil and water. A comprehensive review by Hussain et al. (2015) on phenylurea herbicides outlines the importance of understanding the abiotic and biotic processes that govern their fate in the environment. This knowledge aids in the development of strategies for reducing the environmental impact of these chemicals (Hussain et al., 2015).

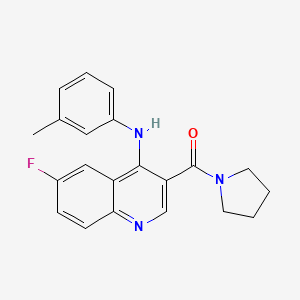

Pharmacophore Design of p38α MAP Kinase Inhibitors

The pharmacophore design of inhibitors targeting the p38α MAP kinase, which plays a significant role in inflammatory processes, has been explored using imidazole scaffolds. Scior et al. (2011) reviewed the literature on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, highlighting their potential in designing selective inhibitors for the p38 MAP kinase (Scior et al., 2011).

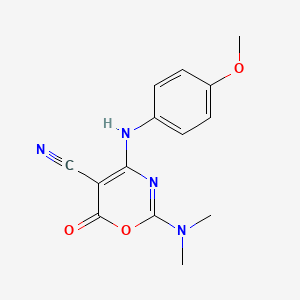

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives have a prominent place in medicinal chemistry due to their presence in natural compounds and various pharmaceuticals. A review by Sharma et al. (2016) discusses the significance of the imidazole nucleus in living organisms and its wide range of pharmacological activities. This review highlights the diverse therapeutic potentials of imidazole derivatives, underscoring their role in drug development (Sharma et al., 2016).

Corrosion Inhibition by Imidazoline and Derivatives

Imidazoline and its derivatives are known for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. A review by Sriplai and Sombatmankhong (2023) discusses their application, highlighting the chemical structures that contribute to their inhibitory properties and the environmental benefits of using these compounds (Sriplai & Sombatmankhong, 2023).

Antimicrobial Activities of Imidazole

The antimicrobial properties of imidazole make it a valuable compound in pharmaceutical industries for the manufacturing of drugs like ketoconazole. A literature review aims to explore the effects of synthetic compounds on antimicrobial organisms, highlighting the potential of imidazole as an active drug against microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-imidazol-1-ylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAJMWRJVVMYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)

![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)

![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)